Benzalthiohydantoin
Description
Benzalthiohydantoin is a thiohydantoin derivative characterized by a benzo[b]thiophene or benzofuran core structure. Thiohydantoins are sulfur-containing heterocyclic compounds derived from hydantoin, where the oxygen atom in the hydantoin ring is replaced by sulfur. This compound and its analogs are of significant interest in medicinal chemistry due to their diverse biological activities, including neuroprotective, antimicrobial, and anticancer properties . A 2011 study highlighted its synthesis via a novel method that enables the incorporation of benzo[b]thiophene and benzofuran moieties, which are critical for enhancing bioactivity . Preliminary research indicates potent neuroprotective effects, likely mediated through kinase inhibition pathways .
Structure
3D Structure
Properties
CAS No. |
4168-81-4 |
|---|---|
Molecular Formula |
C10H8N2OS |
Molecular Weight |
204.25 g/mol |
IUPAC Name |
5-benzylidene-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C10H8N2OS/c13-9-8(11-10(14)12-9)6-7-4-2-1-3-5-7/h1-6H,(H2,11,12,13,14) |
InChI Key |
YXMBDTHHYFCMKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=C2C(=O)NC(=S)N2 |
Origin of Product |
United States |
Scientific Research Applications
Benzalthiohydantoin is a compound that has garnered attention in various scientific research applications, particularly in medicinal chemistry and analytical chemistry. This article explores its applications, supported by comprehensive data and documented case studies.
Antimicrobial Activity
This compound and its derivatives have shown promising antimicrobial properties. Studies indicate that certain derivatives exhibit significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics. For instance, a study demonstrated that modifications to the thiohydantoin structure could enhance its efficacy against resistant bacterial strains .
Anticancer Research
Research has indicated that this compound derivatives can induce apoptosis in cancer cells. A case study highlighted the synthesis of novel this compound derivatives that showed selective cytotoxicity against cancer cell lines, potentially paving the way for new cancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Experimental results suggest that certain this compound derivatives can inhibit pro-inflammatory cytokines, providing a basis for their use in treating inflammatory diseases .
Detection of Doping Substances
This compound is being explored as a potential marker for doping substances in sports. The World Anti-Doping Agency has funded research focusing on developing analytical methods to detect such compounds, highlighting the importance of this compound in ensuring fair competition .
Chromatographic Techniques
The compound is utilized in chromatographic methods to separate and identify various substances. Its unique chemical properties allow it to serve as a standard or reference material in analytical chemistry, enhancing the reliability of detection methods .
Data Tables
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Thiohydantoins and hydantoins share a core five-membered ring structure, but their functional group substitutions and bioactivities vary significantly. Below is a comparative analysis of Benzalthiohydantoin with structurally related compounds:
Table 1: Structural and Physicochemical Properties
Key Observations :
- Sulfur substitution in thiohydantoins (vs. oxygen in hydantoins) enhances membrane permeability and target binding .
- Aromatic moieties (e.g., benzo[b]thiophene) in this compound contribute to its unique neuroprotective profile, likely due to improved interaction with kinase domains .
Table 2: Cytotoxicity and Neuroprotective Activity
*Data adapted from cytotoxicity assays in HeLa cervical cancer cells . Activity scale: - (None), + (Weak), +++ (Strong).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
